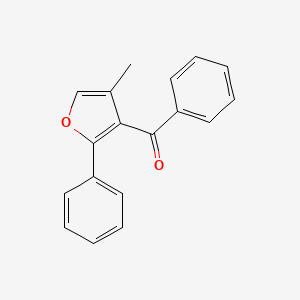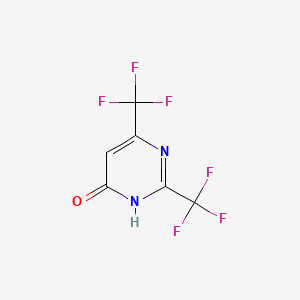
2,6-Bis(trifluoromethyl)pyrimidin-4-ol
Vue d'ensemble
Description
2,6-Bis(trifluoromethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C6H2F6N2O . It is used for industrial and scientific research purposes .
Synthesis Analysis
In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . Another study reported the synthesis of a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The molecular structure of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol is characterized by the presence of two trifluoromethyl groups attached to the pyrimidine ring .Applications De Recherche Scientifique
Antifungal Applications
2,6-Bis(trifluoromethyl)pyrimidin-4-ol: derivatives have shown promising results as antifungal agents. They exhibit good in vitro antifungal activities against a range of fungi such as Botryosphaeria dothidea, Phomopsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These compounds could potentially be developed into new fungicides that help manage crop diseases and reduce agricultural losses.
Insecticidal Properties
These derivatives also display moderate insecticidal activities. They have been tested against pests like Mythimna separata and Spodoptera frugiperda, showing effectiveness at certain concentrations . This suggests their potential use in developing safer and more environmentally friendly insecticides for agricultural purposes.
Anticancer Research
In the field of medicinal chemistry, 2,6-Bis(trifluoromethyl)pyrimidin-4-ol derivatives have indicated certain anticancer activities. They have been evaluated against cancer cell lines such as PC3, K562, Hela, and A549, showing promising results that warrant further investigation .
Photocatalysis
Compounds containing the 2,6-Bis(trifluoromethyl)pyrimidin-4-ol moiety are used in the synthesis of Ir (III) complexes. These complexes are suitable for use in photocatalysis, which is a critical process in organic synthesis and environmental remediation .
Phosphorescent OLEDs
The same Ir (III) complexes mentioned above are also applicable in the development of phosphorescent OLEDs (Organic Light Emitting Diodes). This application is significant in the field of display technology and lighting systems .
Agrochemical Design
The pyrimidine core of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol is an active fragment in the design of biologically active molecules. It is widely used in the design of pesticides and pharmaceutical molecules, plant growth regulation, and other biological activities .
Synthesis of Active Pharmaceutical Ingredients
This compound serves as a key structural motif in the synthesis of various active pharmaceutical ingredients. Its unique properties contribute to the development of new drugs with potential therapeutic applications .
Fungicidal Activity
Derivatives of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol containing a pyridin-2-yloxy moiety have been designed and synthesized, showing significant fungicidal activity. This opens up possibilities for creating more effective and targeted fungicides .
Safety and Hazards
Propriétés
IUPAC Name |
2,4-bis(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6N2O/c7-5(8,9)2-1-3(15)14-4(13-2)6(10,11)12/h1H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGVQUGHJJPUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287887 | |
| Record name | 2,6-bis(trifluoromethyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884-30-0 | |
| Record name | NSC53129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-bis(trifluoromethyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




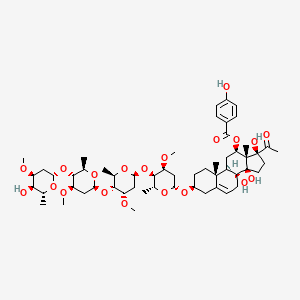
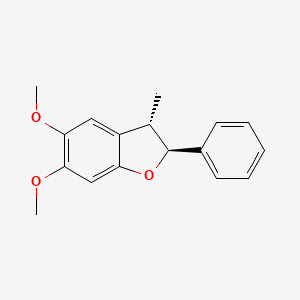
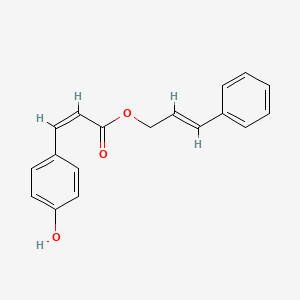
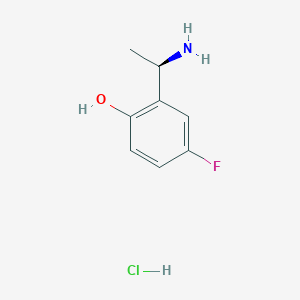

![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B1496117.png)
![(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1496120.png)
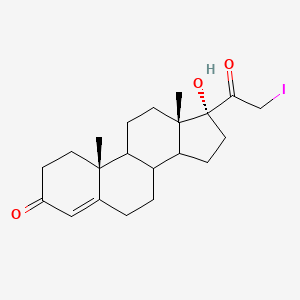

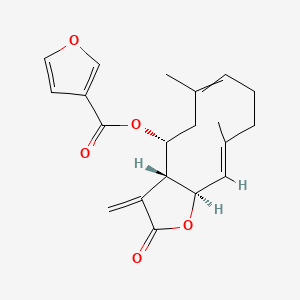

![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)
